REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([N+:13]([O-])=O)=[C:7]([O:9][CH2:10][O:11][CH3:12])[CH:8]=1)#[N:2].[H][H]>[Pd].C(OCC)(=O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH2:13])=[C:7]([O:9][CH2:10][O:11][CH3:12])[CH:8]=1)#[N:2]
|
Name
|
5-cyano- 1 -methoxymethyloxy-2-nitrobenzene
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(C1)OCOC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to remove the palladium
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel (eluting with 25% ethylacetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(N)C=C1)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |